![molecular formula C15H14N4O2S2 B3020904 2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 500113-61-1](/img/structure/B3020904.png)

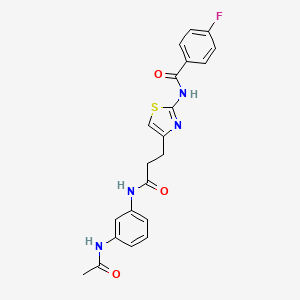

2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

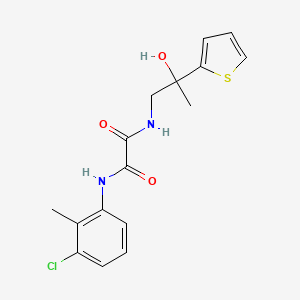

The compound “2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a thieno[2,3-d]pyrimidine derivative . Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential antibacterial activity .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves the bromination of an intermediate compound, which then reacts with different substituted benzothiazoles to give a novel series of pyrimidines . The reaction of this intermediate with 4-chloro-2-triflouro acetyl aniline and 5-amino tetrazole & 2-amino benzimidazole produced other derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include bromination and subsequent reactions with different substituted benzothiazoles . Other reactions involve 4-chloro-2-triflouro acetyl aniline and 5-amino tetrazole & 2-amino benzimidazole .Scientific Research Applications

Neurodegenerative Disorders: PDE10A Inhibition

Phosphodiesterase10A (PDE10A) is a promising therapeutic target for neurodegenerative disorders. Researchers have focused on developing potent PDE10A inhibitors with minimal side effects . This compound could play a crucial role in modulating cyclic nucleotide signaling pathways, potentially impacting conditions like Parkinson’s disease, Huntington’s disease, and schizophrenia.

Mechanism of Action

Biochemical Pathways

The compound is likely to affect the cAMP/protein kinase A (PKA) signaling pathway . In neurons expressing D1 receptors, inhibition of PDE10A (a target of similar compounds) activates cAMP/PKA signaling, leading to the potentiation of D1-receptor signaling . In neurons expressing D2 receptors, PDE10A inhibition activates cAMP/PKA signaling by simultaneously potentiating adenosine A2A receptor signaling and inhibiting D2-receptor signaling .

properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c1-8-5-11(19-21-8)18-12(20)6-22-14-13-9-3-2-4-10(9)23-15(13)17-7-16-14/h5,7H,2-4,6H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSKVZHVFGGPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol](/img/structure/B3020821.png)

![7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3020822.png)

![1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3020826.png)

![(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020827.png)

![4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline](/img/structure/B3020831.png)

![2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B3020832.png)

![3-(3-chlorophenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B3020833.png)